molecular formula C6H7LiN3O3P B13443342 Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate

Cat. No.: B13443342
M. Wt: 207.1 g/mol
InChI Key: WLNLYHACFNVULV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate involves the reaction of 2-cyanoethanol with imidazole and phosphonic acid, followed by the addition of lithium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate involves its interaction with molecular targets such as adenylate cyclase. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate is unique due to its specific inhibitory action on adenylate cyclase and its versatile applications in various fields of research and industry.

Properties

Molecular Formula

C6H7LiN3O3P

Molecular Weight

207.1 g/mol

IUPAC Name

lithium;2-cyanoethoxy(imidazol-1-yl)phosphinate

InChI

InChI=1S/C6H8N3O3P.Li/c7-2-1-5-12-13(10,11)9-4-3-8-6-9;/h3-4,6H,1,5H2,(H,10,11);/q;+1/p-1

InChI Key

WLNLYHACFNVULV-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN(C=N1)P(=O)([O-])OCCC#N

Origin of Product

United States

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